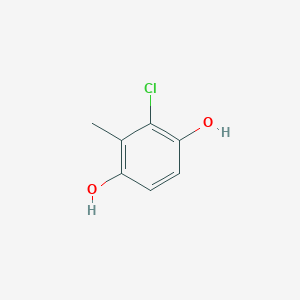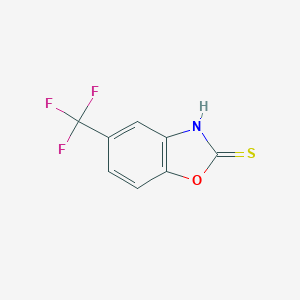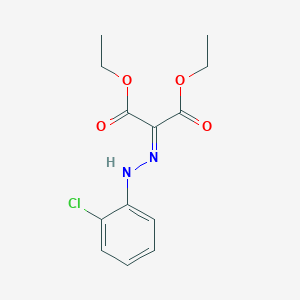
2,2-Dimethylpropyl phenyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethylpropyl phenyl carbonate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.2536 g/mol . It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, neopentyl phenyl ester typically involves the esterification reaction between neopentyl alcohol and phenyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. A common method involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of carbonic acid, neopentyl phenyl ester can be achieved through continuous flow processes that ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for optimizing the esterification process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethylpropyl phenyl carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield neopentyl alcohol and phenol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the reaction.
Major Products Formed
Hydrolysis: Neopentyl alcohol and phenol.
Reduction: Neopentyl alcohol and phenol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2,2-Dimethylpropyl phenyl carbonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of carbonic acid, neopentyl phenyl ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of neopentyl alcohol and phenol . In reduction reactions, the ester is reduced to its corresponding alcohols by the transfer of hydride ions from the reducing agent .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dimethylpropyl phenyl carbonate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other esters. Its neopentyl group provides steric hindrance, making it less susceptible to hydrolysis compared to esters with less bulky groups .
Properties
CAS No. |
13183-19-2 |
|---|---|
Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,2-dimethylpropyl phenyl carbonate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)9-14-11(13)15-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
NPZHSLKOUUVCQB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)COC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[3-(trifluoromethyl)benzoyl]benzoic Acid](/img/structure/B80673.png)








